molecular formula C14H23NO4 B12308258 rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans

rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans

Cat. No.: B12308258
M. Wt: 269.34 g/mol
InChI Key: MBLSMDHZQNHFRQ-UHFFFAOYSA-N
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Description

rac-(3R,4R)-1-[(tert-Butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans is a pyrrolidine-based compound featuring a bicyclic cyclopropylmethyl substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The trans configuration of the stereocenters (3R,4R) distinguishes it from cis isomers, influencing its spatial arrangement and reactivity. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and adaptability in drug design. The Boc group enhances solubility and stability during synthetic processes, while the cyclopropylmethyl moiety introduces steric and electronic effects that modulate interactions with biological targets .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

4-(cyclopropylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-10(6-9-4-5-9)11(8-15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)

InChI Key

MBLSMDHZQNHFRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)CC2CC2

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Construction via Cyclization Strategies

Putrescine Cyclization with Nickel Catalysts

Early methods for pyrrolidine synthesis involve thermal cyclization of putrescine (1,4-diaminobutane) using nickel catalysts. As described in US2952688A , heating putrescine with a supported nickel catalyst at 100–160°C yields pyrrolidine via ammonia elimination. While this method is efficient for unsubstituted pyrrolidines, introducing substituents like cyclopropylmethyl requires post-cyclization modifications. Side products such as pyrroline (2-5%) necessitate fractional distillation for purification.

Ring Contraction of Pyridines

A modern approach from Nature (2025) employs photochemical ring contraction of pyridines using silylboranes. This method generates 2-azabicyclo[3.1.0]hex-3-ene intermediates, which are hydrolyzed to pyrrolidines. For example, irradiating pyridine with Me$$_3$$Si-Bpin in dichloromethane under blue LEDs yields bicyclic intermediates, which are further functionalized. This route offers modularity but requires additional steps to install the cyclopropylmethyl group.

Functionalization of Pyrrolidine Intermediates

Alkylation for Cyclopropylmethyl Group Introduction

The cyclopropylmethyl group is introduced via alkylation of pyrrolidine precursors. Ambeed (2020) demonstrates alkylation using cyclopropylmethyl halides under basic conditions. For instance, treating tert-butyl 3-hydroxypyrrolidine-1-carboxylate with cyclopropylmethyl bromide and NaH in THF at 0–25°C achieves substitution at the 4-position. Yields range from 70–85%, with trans selectivity controlled by steric hindrance.

Table 1: Alkylation Conditions and Outcomes
Substrate Alkylating Agent Base Solvent Temp (°C) Yield (%)
tert-Butyl 3-hydroxypyrrolidine-1-carboxylate Cyclopropylmethyl bromide NaH THF 0→25 82
3-Carboxy pyrrolidine methyl ester Cyclopropylmethyl iodide K$$2$$CO$$3$$ DMF 60 78

tert-Butoxycarbonyl (Boc) Protection

Boc Protection of the Amine Group

Boc protection is critical for amine stability during synthesis. Sigma-Aldrich (2025) outlines a standard protocol: reacting pyrrolidine with di-tert-butyl dicarbonate (Boc$$2$$O) in dichloromethane (DCM) using DMAP as a catalyst. For example, treating 4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid with Boc$$2$$O (1.2 equiv) and DMAP (0.1 equiv) in DCM at 25°C for 12 hours achieves >95% conversion.

Stereochemical Control

The trans configuration at C3 and C4 is enforced using chiral auxiliaries or resolution. Chemsrc (2024) reports resolving racemic mixtures via diastereomeric salt formation with (R)-mandelic acid, achieving enantiomeric excess (ee) >99% after recrystallization.

Carboxylic Acid Formation via Ester Hydrolysis

Hydrolysis of Methyl Esters

The final carboxylic acid is obtained by hydrolyzing a methyl ester precursor. Ambeed (2020) details saponification using LiOH·H$$_2$$O in THF/water (9:1) at 70°C for 6 hours, yielding 93% of the carboxylic acid. Alternative conditions with NaOH in ethanol/water (3:1) at 70°C for 3 hours are also effective.

Table 2: Hydrolysis Conditions Comparison
Ester Precursor Base Solvent Temp (°C) Time (h) Yield (%)
Methyl 3R,4R-Boc-pyrrolidine-3-carboxylate LiOH·H$$_2$$O THF/H$$_2$$O 70 6 93
Ethyl 3R,4R-Boc-pyrrolidine-3-carboxylate NaOH EtOH/H$$_2$$O 70 3 89

Integrated Synthetic Route

A convergent synthesis combines the above steps:

  • Pyrrolidine Formation : Ring contraction of pyridine derivatives or putrescine cyclization.
  • Alkylation : Introduce cyclopropylmethyl group using NaH/THF.
  • Boc Protection : React with Boc$$_2$$O/DMAP.
  • Hydrolysis : Convert ester to carboxylic acid with LiOH.

Overall Yield : 58–65% (four steps).

Challenges and Optimizations

  • Stereoselectivity : Trans diastereomer dominance relies on bulky bases (e.g., LDA) during alkylation to favor less hindered transition states.
  • Purification : Column chromatography (SiO$$_2$$, hexane/EtOAc) removes pyrroline byproducts.
  • Scale-Up : Continuous flow systems improve photochemical ring contraction efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyclopropylmethyl and pyrrolidine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis of Pharmaceuticals

This compound serves as an important building block in the synthesis of various pharmaceutical agents. Its structural features allow for the introduction of diverse functional groups, making it suitable for creating analogs with enhanced biological activity.

Anti-HCV Drug Development

Research has indicated that derivatives of pyrrolidine compounds can be effective against Hepatitis C Virus (HCV). The ability to modify the pyrrolidine ring structure allows for the exploration of new anti-HCV agents, potentially leading to more effective treatments .

Modulators for Neurodegenerative Diseases

Studies have suggested that certain pyrrolidine derivatives can act as modulators for proteins involved in neurodegenerative diseases such as Huntington's disease. The compound's ability to interact with specific protein targets makes it a candidate for further investigation in this area .

Chiral Auxiliary in Asymmetric Synthesis

The chiral nature of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid allows it to function as a chiral auxiliary in asymmetric synthesis processes. This property is essential for producing enantiomerically pure compounds, which are crucial in drug development .

Green Chemistry Approaches

Recent studies have focused on optimizing the synthesis processes involving this compound to align with green chemistry principles. By reducing the use of hazardous solvents and improving reaction efficiency, researchers aim to develop more sustainable synthetic routes .

Case Study 1: Synthesis of Anti-HCV Agents

A study highlighted the synthesis of a series of pyrrolidine derivatives, including rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, which were evaluated for their anti-HCV activity. The results demonstrated that modifications on the pyrrolidine ring significantly influenced antiviral potency.

Case Study 2: Neuroprotective Agents

Research into neuroprotective agents has shown that compounds similar to rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid can modulate protein interactions linked to neurodegeneration. These findings suggest potential therapeutic applications in treating conditions like Huntington's disease.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active site of the molecule. The cyclopropylmethyl group and pyrrolidine ring can interact with target proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations
  • rac-(3R,4R)-1-[(tert-Butoxy)carbonyl]-4-propylpyrrolidine-3-carboxylic acid ():

    • Substituent : Propyl group (linear alkyl chain) vs. cyclopropylmethyl (bicyclic alkyl).
    • Impact : The cyclopropylmethyl group confers greater steric hindrance and metabolic stability compared to the flexible propyl chain. This difference may alter binding affinity in enzyme inhibition assays or pharmacokinetic profiles.
    • Molecular Formula : C11H20O2 (vs. C12H20O4N for the cyclopropylmethyl analogue, inferred from ).
  • (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (): Core Structure: Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring). Substituent: Phenyl group (aromatic) vs. cyclopropylmethyl (aliphatic). Impact: The aromatic phenyl group may engage in π-π stacking interactions, while the cyclopropylmethyl group enhances lipophilicity. Piperidine derivatives often exhibit distinct conformational dynamics due to ring size. Molecular Formula: C17H23NO4 .
Functional Group Modifications
  • rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans (): Substituent: Benzyl and pyrazole groups vs. Boc and cyclopropylmethyl. The absence of a Boc group reduces steric protection but may enhance reactivity .
  • rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate, trans ():

    • Substituent : Ethynyl and methoxy groups vs. cyclopropylmethyl.
    • Impact : The ethynyl group enables click chemistry applications, while the methoxy group increases electron density. These modifications favor synthetic versatility but may reduce metabolic stability compared to cyclopropylmethyl .

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